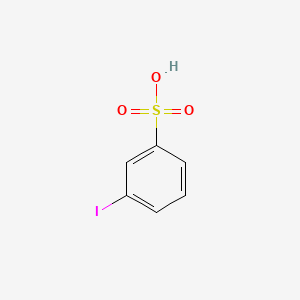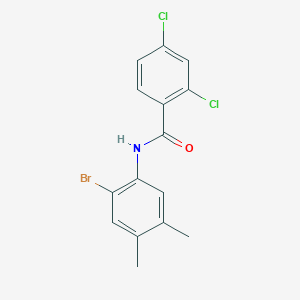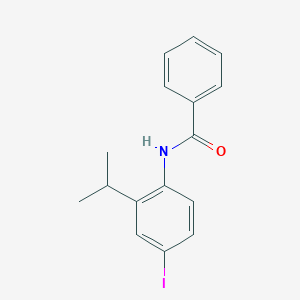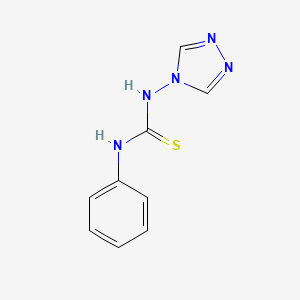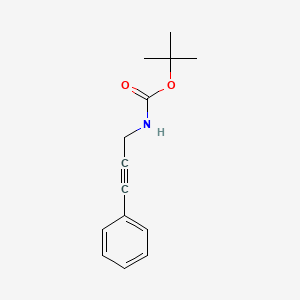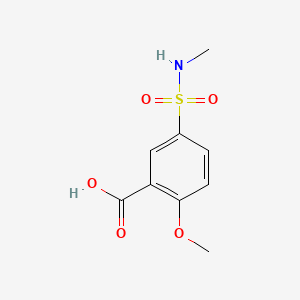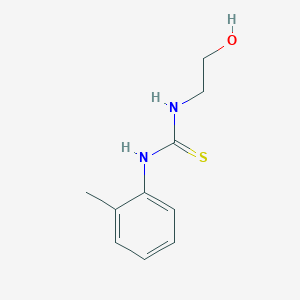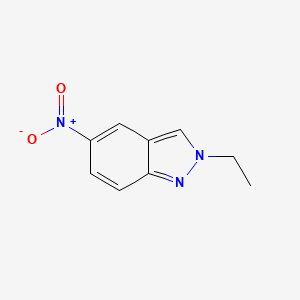![molecular formula C8H6O3 B3060614 6-甲基-4H-呋喃[3,2-c]吡喃-4-酮 CAS No. 57053-19-7](/img/structure/B3060614.png)
6-甲基-4H-呋喃[3,2-c]吡喃-4-酮
描述
“6-methyl-4H-furo[3,2-c]pyran-4-one” is a chemical compound with the linear formula C8H6O3 . It has a molecular weight of 150.135 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of pyran derivatives, including “6-methyl-4H-furo[3,2-c]pyran-4-one”, has been a topic of interest due to their broad spectrum of biological and pharmaceutical properties . A common approach for the synthesis of pyran derivatives is the multicomponent reaction (MCR) approach . This involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .科学研究应用
种子萌发和植物生长
6-甲基-4H-呋喃[3,2-c]吡喃-4-酮及其衍生物已被确定为促进种子萌发的重要剂。一个关键的例子是 3-甲基-2H-呋喃[2,3-c]吡喃-2-酮,它被发现可以刺激各种植物物种(包括依赖火和不依赖火的物种)的种子萌发。该化合物是由焦梅科尼酸合成的 (Flematti、Ghisalberti、Dixon 和 Trengove,2005)。类似地,烟雾中存在的这种化合物的烷基取代变体也据报道有助于粗烟提取物的促发芽活性 (Flematti、Ghisalberti、Dixon 和 Trengove,2009)。
作用机制
Target of Action
It’s worth noting that similar compounds have been studied for their interactions with various cellular targets, particularly in the context of cancer research .
Mode of Action
Similar compounds have been shown to interact with cellular targets and induce changes that can lead to various biological effects .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have cytotoxic effects in certain cell lines .
生化分析
Biochemical Properties
6-Methyl-4H-furo[3,2-c]pyran-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerase II . Additionally, 6-Methyl-4H-furo[3,2-c]pyran-4-one can bind to proteins involved in cell signaling pathways, thereby modulating their activity .
Cellular Effects
6-Methyl-4H-furo[3,2-c]pyran-4-one exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating the caspase pathway . Moreover, 6-Methyl-4H-furo[3,2-c]pyran-4-one has been shown to downregulate the expression of certain oncogenes, thereby inhibiting cancer cell growth .
Molecular Mechanism
The molecular mechanism of 6-Methyl-4H-furo[3,2-c]pyran-4-one involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to their inhibition or activation. For instance, it inhibits topoisomerase II by binding to its active site, preventing the enzyme from unwinding DNA during replication . Additionally, 6-Methyl-4H-furo[3,2-c]pyran-4-one can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-4H-furo[3,2-c]pyran-4-one have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that 6-Methyl-4H-furo[3,2-c]pyran-4-one can have sustained effects on cellular function, including prolonged inhibition of cancer cell growth .
Dosage Effects in Animal Models
The effects of 6-Methyl-4H-furo[3,2-c]pyran-4-one vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxicity and significant therapeutic effects, such as reducing tumor size in cancer models . At high doses, 6-Methyl-4H-furo[3,2-c]pyran-4-one can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
6-Methyl-4H-furo[3,2-c]pyran-4-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux by altering the levels of certain metabolites, thereby influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-Methyl-4H-furo[3,2-c]pyran-4-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of 6-Methyl-4H-furo[3,2-c]pyran-4-one plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 6-Methyl-4H-furo[3,2-c]pyran-4-one can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .
属性
IUPAC Name |
6-methylfuro[3,2-c]pyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c1-5-4-7-6(2-3-10-7)8(9)11-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRGXDDSQWGMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CO2)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363169 | |
| Record name | 6-methyl-4H-furo[3,2-c]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57053-19-7 | |
| Record name | 6-methyl-4H-furo[3,2-c]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxy-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B3060533.png)

